molecular formula C7H17ClN2O2 B1666919 Bethanechol chloride CAS No. 590-63-6

Bethanechol chloride

Cat. No.: B1666919
CAS No.: 590-63-6
M. Wt: 196.67 g/mol
InChI Key: XXRMYXBSBOVVBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bethanechol chloride is a muscarinic agonist . It selectively stimulates muscarinic receptors (M1, M2, M3, M4, M5) of the parasympathetic nervous system . These receptors play a crucial role in the contraction of smooth muscles and secretion by exocrine glands, which are mediated by the parasympathetic nervous system .

Mode of Action

This compound acts by directly stimulating the muscarinic receptors . This interaction results in increased activity of the parasympathetic nervous system .

Biochemical Pathways

The stimulation of muscarinic receptors by this compound leads to various physiological responses. In the urinary system, it increases the tone of the detrusor urinae muscle of the bladder, resulting in contractions that are effective enough to initiate micturition and void the bladder . In the gastrointestinal tract, it stimulates increased motility .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract . The onset of its effects may be evident within 30 minutes after oral administration, with maximum effectiveness usually reached within 60 to 90 minutes . The duration of action of a typical oral dose of bethanechol is around 1 hour, while higher doses (300-400 mg) may be effective for up to 6 hours .

Result of Action

The primary result of this compound’s action is the stimulation of smooth muscle contraction in the urinary and gastrointestinal systems. This leads to increased urinary and gastrointestinal motility, aiding in the expulsion of urine and the movement of food through the digestive tract .

Action Environment

The action of this compound is influenced by the physiological environment. For instance, its effectiveness can be reduced in conditions where the strength or integrity of the gastrointestinal or bladder wall is compromised . It is also contraindicated in patients with certain conditions such as asthma, coronary insufficiency, peptic ulcers, intestinal obstruction, and hyperthyroidism, as the parasympathomimetic action of this drug can exacerbate the symptoms of these disorders .

Biochemical Analysis

Biochemical Properties

Bethanechol chloride acts by stimulating muscarinic receptors, having little to no impact on nicotinic receptors . It is selective for muscarinic receptors, and the charged quaternary amine in its structure prevents it from crossing the blood-brain barrier, minimizing central nervous system-related adverse effects .

Cellular Effects

This compound is used to increase bladder contractions when the bladder has been weakened or when the bladder cannot completely empty . It works by helping the bladder muscle to squeeze better, thereby improving the ability to urinate . It also stimulates gastric motility and increases the tone of the lower esophageal sphincter .

Molecular Mechanism

The molecular mechanism of action of this compound involves the stimulation of the parasympathetic nervous system . It increases the tone of the detrusor urinae muscle, usually producing a contraction sufficiently strong to initiate micturition and empty the bladder .

Temporal Effects in Laboratory Settings

It is known that this compound has a long duration of action due to its resistance to hydrolysis by cholinesterase .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . The most common side effects at normal doses include diarrhea, appetite loss, vomiting, and drooling . Serious side effects, which tend to involve overdosing, include abnormal or slow heart rhythms, weakness, collapse, wheezing, difficulty breathing, or coughing .

Metabolic Pathways

It is known that this compound is not degraded by cholinesterase, which allows it to have a long duration of action .

Transport and Distribution

This compound does not cross the blood-brain barrier due to its charged quaternary amine moiety .

Subcellular Localization

Due to its charged quaternary amine, it is unlikely to cross cell membranes and is therefore likely to remain in the extracellular space .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bethanechol chloride can be synthesized through a series of chemical reactions involving the esterification of β-methylcholine with carbamic acid. The reaction typically involves the use of a strong acid catalyst and controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step process that includes the esterification of β-methylcholine with carbamic acid, followed by purification and crystallization steps to obtain the final product . The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards.

Properties

IUPAC Name

2-carbamoyloxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMYXBSBOVVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

674-38-4 (Parent)
Record name Bethanechol chloride [USP:BAN:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2022676
Record name Bethanechol chloride
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

590-63-6
Record name Bethanechol chloride
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Record name Bethanechol chloride [USP:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bethanechol chloride
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Record name 1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1)
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Record name Bethanechol chloride
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Record name 2-carbamoyloxypropyltrimethylammonium chloride
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Record name BETHANECHOL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bethanechol Chloride exert its effects within the body?

A1: this compound functions as a muscarinic cholinergic receptor agonist. [, , , , , , , ] This means it binds to and activates muscarinic receptors, which are found in various tissues and organs, mimicking the actions of the neurotransmitter acetylcholine. [, , , , , , , ] Activation of these receptors leads to a range of physiological responses depending on the tissue involved. For instance, in the bladder, it stimulates detrusor muscle contraction, aiding in bladder emptying. [, ]

Q2: Could you elaborate on the specific impact of this compound on gastric secretion?

A2: Research using isolated canine stomachs reveals that this compound acts as a potent stimulant of both gastric acid and pepsin secretion. [, ] Interestingly, it demonstrates a synergistic effect when combined with other secretagogues like pentagastrin and histamine, leading to a greater than additive increase in secretion. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H17ClN2O2, and its molecular weight is 196.68 g/mol. [, ]

Q4: Are there different crystalline forms of this compound, and how do their stabilities compare?

A5: this compound exists in both monoclinic and orthorhombic crystalline forms. [] Research suggests that the monoclinic form is more stable. [] The compound degrades upon melting, with the process involving dissolution in its liquid degradant, betamethylcholine chloride. []

Q5: How does humidity affect the stability of this compound?

A6: this compound exhibits significant hygroscopicity. [] Dynamic vapor sorption analysis revealed a deliquescent point at 56% relative humidity at 25°C. []

Q6: How stable are extemporaneously compounded oral liquids containing this compound?

A7: Studies show that this compound (5mg/mL) remains stable for at least 60 days at both 5°C and 25°C in oral liquids compounded with Ora-Sweet and Ora-Plus, Ora-Sweet SF and Ora-Plus, and cherry syrup. []

Q7: What analytical techniques are employed to quantify this compound in various matrices?

A7: Several methods have been developed for this compound quantification, including:

  • HPLC-MS/MS: This highly sensitive and reliable method allows for the determination of this compound in rat serum. []
  • Proton magnetic resonance spectroscopy: This method offers a simple and reliable approach for assaying this compound in tablets. []
  • Aqueous infrared pharmaceutical analysis with flow injection analysis (FIA) and Fourier transform infrared (FT-IR) spectroscopy: This technique, utilizing a cylindrical internal reflectance (CIRCLE) cell, allows for rapid and reproducible determination of this compound in aqueous solutions. []

Q8: What preclinical models have been used to study the effects of this compound on bladder function?

A9: Researchers have used various animal models to investigate the effects of this compound on bladder function. For instance, studies in rats examined its impact on renal electrolyte excretion and bladder contractions. [, ] Additionally, a mouse model of multiple sclerosis was used to assess its efficacy in addressing bladder dysfunction, with high-resolution ultrasonography employed to monitor bladder volume changes non-invasively. []

Q9: How does this compound compare to other drugs in treating reflux esophagitis?

A10: Double-blind clinical trials compared the efficacy of this compound to Cimetidine in treating reflux esophagitis. [] Both drugs demonstrated similar effectiveness in reducing symptoms and endoscopic lesions. [] While Cimetidine showed a slightly higher rate of complete endoscopic healing, both drugs offer viable treatment options. []

Q10: Has this compound been investigated for direct delivery to the central nervous system?

A11: Yes, researchers have explored intracranial routes of administration for this compound, particularly in the context of Alzheimer's disease. [, ] While initial trials indicated feasibility and some cognitive improvement, larger double-blind studies did not show sufficient efficacy to justify continued use. [, ]

Q11: Are there any documented cases of this compound reversing drug-induced sexual dysfunction?

A12: A case report describes a patient experiencing erectile and ejaculatory dysfunction as a side effect of tricyclic antidepressants and Mazindol. [] The patient regained satisfactory sexual function with this compound administration (20mg orally), suggesting its potential in mitigating such drug-induced side effects. []

Q12: Has this compound shown potential in influencing pancreatic carcinogenesis?

A13: Studies in hamster models demonstrated that this compound exhibits an inhibitory effect on pancreatic carcinogenesis induced by N-nitrosobis(2-oxopropyl)amine (BOP). [] The compound significantly reduced tumor incidence, multiplicity, size, and latency, particularly when administered daily following BOP exposure. []

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